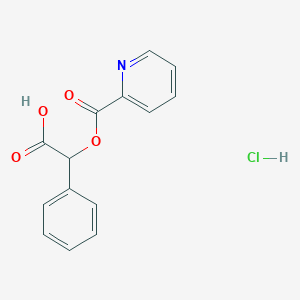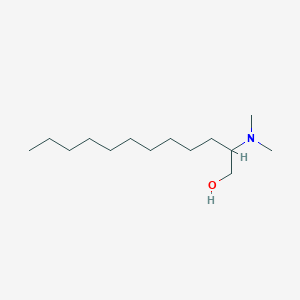
2-(Dimethylamino)dodecan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)dodecan-1-OL is an organic compound that belongs to the class of fatty alcohols. It is characterized by a long carbon chain with a dimethylamino group attached to the second carbon and a hydroxyl group attached to the first carbon. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(Dimethylamino)dodecan-1-OL typically involves the reaction of 1-dodecanol with dimethylamine. One common method is the transesterification process, where 1-dodecanol is combined with a dimethylamino-containing ester in the presence of a catalyst. The reaction mixture is then heated to facilitate the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale transesterification processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and controlled reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)dodecan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dodecanal or dodecanoic acid.
Reduction: Formation of dodecane.
Substitution: Formation of various substituted amines.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)dodecan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of membrane fluidity and lipid interactions.
Industry: Utilized in the production of detergents, lubricants, and cosmetics.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)dodecan-1-OL involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This property makes it useful as a penetration enhancer in transdermal drug delivery systems .
Comparación Con Compuestos Similares
Similar Compounds
1-Dodecanol: A primary alcohol with similar applications but lacks the dimethylamino group.
Dodecylamine: Contains an amino group but lacks the hydroxyl group.
Lauryl alcohol: Another name for 1-dodecanol, used interchangeably in some contexts.
Uniqueness
2-(Dimethylamino)dodecan-1-OL is unique due to the presence of both a dimethylamino group and a hydroxyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications, particularly in enhancing membrane interactions and drug delivery .
Propiedades
Número CAS |
54010-22-9 |
|---|---|
Fórmula molecular |
C14H31NO |
Peso molecular |
229.40 g/mol |
Nombre IUPAC |
2-(dimethylamino)dodecan-1-ol |
InChI |
InChI=1S/C14H31NO/c1-4-5-6-7-8-9-10-11-12-14(13-16)15(2)3/h14,16H,4-13H2,1-3H3 |
Clave InChI |
CSSVTQCWYGWGPW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CO)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



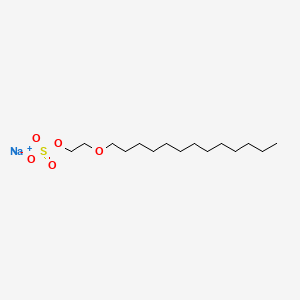
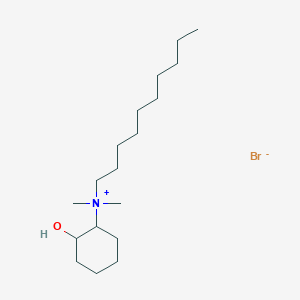
![3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B14642241.png)
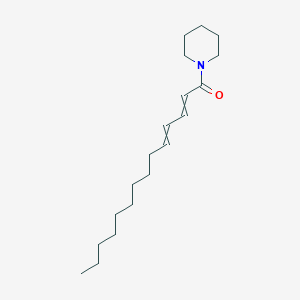
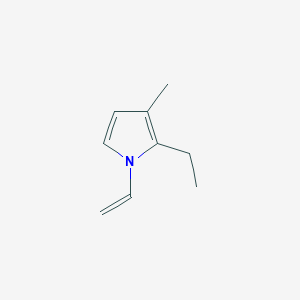
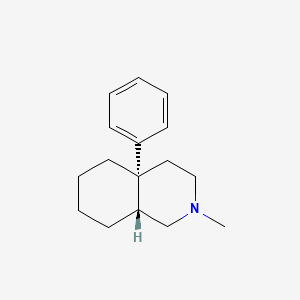
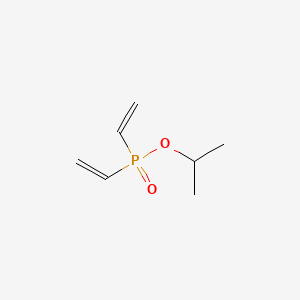
![1,5,6,7-Tetramethyl-4-methylidene-2-oxabicyclo[3.2.0]hept-6-en-3-one](/img/structure/B14642262.png)
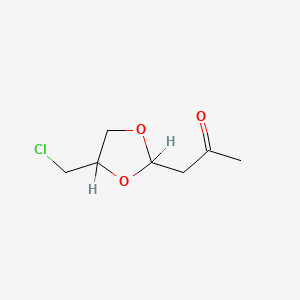
![2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14642277.png)
![[1,3]Thiazolo[4,5-H]quinazoline](/img/structure/B14642282.png)
